molecular formula C28H32Cl2O6 B13856726 6alpha-Methyl Mometasone Furoate

6alpha-Methyl Mometasone Furoate

Cat. No.: B13856726
M. Wt: 535.5 g/mol
InChI Key: OTOVEDFARPCAAR-GBRYSNOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6alpha-Methyl Mometasone Furoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce or modify functional groups on the steroid backbone.

    Reduction: Used to reduce ketones or other oxidized groups to alcohols.

    Substitution: Commonly involves the replacement of hydrogen atoms with halogens or other functional groups.

    Acylation: Introduction of acyl groups to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride . The major products formed from these reactions are typically modified steroids with enhanced pharmacological properties .

Scientific Research Applications

6alpha-Methyl Mometasone Furoate has a wide range of scientific research applications:

Properties

Molecular Formula

C28H32Cl2O6

Molecular Weight

535.5 g/mol

IUPAC Name

[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1

InChI Key

OTOVEDFARPCAAR-GBRYSNOESA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(CC([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Canonical SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.